![molecular formula C54H72N6Ru B2530135 Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate CAS No. 75777-87-6](/img/structure/B2530135.png)

Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate

説明

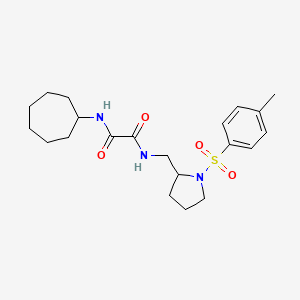

Synthesis Analysis

The synthesis of tris(bipyridine) ruthenium(II) complexes has been explored through various methods, aiming to create complexes with unique properties for applications in photophysical and electrochemical domains. For instance, the synthesis of macromolecular architectures featuring octupolar tris(bipyridine) ruthenium(II) moieties has been achieved by constructing multipodal ligands and subsequent polycondensation reactions, leading to thermally stable polyimides with intense absorption bands and long-lived luminescence . Additionally, the synthesis of mononuclear compounds with tris-(2-pyridyl)-1,3,5-triazine and their subsequent reactions to form dinuclear complexes have been reported, although with some challenges in maintaining the integrity of the triazine-based bridging ligand . The synthesis of tris(homoleptic) ruthenium(II) complexes with 6'-tolyl-2,2':4',2''-terpyridine has also been documented, showcasing the potential for constructing polynuclear complexes .

Molecular Structure Analysis

The molecular structure of tris(bipyridine) ruthenium(II) complexes has been characterized using various techniques, including NMR spectroscopy and X-ray crystallography. The separation and characterization of facial and meridional isomers of tris(1-methyl-3-(pyridin-2-yl)-1,2,4-triazole)ruthenium(II) hexafluorophosphate have been achieved, providing insights into the coordination behavior of the ligands . The crystal structure of tris(2,2'-bipyrazine)ruthenium(II) hexafluorophosphate has been determined, revealing a nearly symmetrical cation with uniform Ru-N bond lengths .

Chemical Reactions Analysis

The reactivity of tris(bipyridine) ruthenium(II) complexes has been studied in the context of their potential as photochemical molecular devices. For example, the reaction of a ruthenium complex with palladium and platinum precursors has been investigated, leading to the formation of dinuclear complexes with a new bridging ligand derived from partial hydrolysis of the triazine moiety . The interaction of tris(bipyridine) ruthenium(II) complexes with redox enzymes has also been explored, demonstrating their ability to act as electron-transfer mediators .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(bipyridine) ruthenium(II) complexes have been extensively studied. These complexes exhibit a range of photophysical properties, such as intense absorption bands, long-lived luminescence, and nonlinear optical properties . The electrochemical behavior of these complexes has been characterized, revealing a wide range of redox potentials and high rate constants for electron transfer . The luminescence and electrochemical properties of homoleptic ruthenium(II) and osmium(II) complexes with substituted terpyridines have been compared, showing red-shifted MLCT transitions and emission maxima . The immobilization of tris(2,2'-bipyridine) ruthenium(II) dichloride into the gallery of layered gamma zirconium phosphate has been shown to extend the luminescence lifetime . The spectroscopic properties of tris(2,2'-bipyridine)ruthenium(II) adsorbed on the inner and outer surfaces of dihexadecyl phosphate vesicles have been investigated, revealing differences in absorption and emission spectra as well as excited-state lifetimes .

Case Studies

Several case studies have been presented in the literature, demonstrating the application of tris(bipyridine) ruthenium(II) complexes in various fields. For example, the incorporation of a ruthenium(II) tris(bipyridyl) amino acid into a helix-forming peptide using solid-phase synthesis methods has been described, with the aim of studying the physical properties of the metalloamino acid in the context of the peptide . The potential of tris(homoleptic) ruthenium(II) and osmium(II) complexes for constructing polynuclear complexes and studying the influence of substituents on photophysical properties has been explored . These case studies highlight the versatility and utility of tris(bipyridine) ruthenium(II) complexes in advancing the field of coordination chemistry and its applications.

科学的研究の応用

Synthesis for Photocatalytic Applications : Ruthenium polypyridine complexes, similar in structure to the specified compound, have been synthesized for potential use in photocatalytic applications. These complexes have shown interesting photophysical properties which could be beneficial in the field of solar energy and photochemical molecular devices (Schwalbe et al., 2009).

Chemosensor Development : A ruthenium(II) tris(bipyridine) complex was developed as a fluorescent chemosensor for detecting cobalt ions. This highlights the compound's potential in the development of sensitive and selective chemosensors for various applications (Li et al., 2006).

Solar Cell Research : Modifications of ruthenium bipyridine dyes, related to the compound , have been extensively studied for their use in solar cells. These studies focus on optimizing the light absorption and stability of the dyes, which are crucial for efficient solar energy conversion (Aranyos et al., 2003).

Electrochemiluminescence Studies : Tris(2,2'-bipyridyl)ruthenium(II) complexes, closely related to the mentioned compound, have been used in electrochemiluminescence studies. These studies explore the use of various coreactants to enhance the electrochemiluminescent properties of these complexes for analytical applications (Yuan et al., 2012).

Light-Emitting Electrochemical Cells : Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) hexafluorophosphate, structurally similar to the compound of interest, has been used in the development of efficient and stable solid-state light-emitting electrochemical cells, demonstrating the potential of such compounds in the field of optoelectronics (Bolink et al., 2006).

作用機序

Target of Action

It’s known that ruthenium complexes often interact with various biological targets, including dna and proteins .

Mode of Action

This compound is a type of photocatalyst, which means it facilitates chemical reactions by absorbing light . It’s particularly effective in photoredox catalyzed reactions, which involve the transfer of electrons under light exposure .

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly those that are light-dependent. For example, it can mediate oxidative phosphonylations of amines and the aerobic oxidation of amines and alcohols .

Pharmacokinetics

Like other ruthenium complexes, it’s likely to have unique pharmacokinetic properties due to its transition metal core .

Result of Action

As a photocatalyst, this compound can facilitate a variety of transformations under visible light . This can lead to various molecular and cellular effects, depending on the specific reaction and context.

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature. For instance, its photocatalytic activity requires light, and its stability may be affected by temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

将来の方向性

The compound is a ruthenium photocatalyst that facilitates a variety of transformations using visible light . This suggests potential applications in photoredox catalysis, such as visible light mediated oxidative phosphonylations of amines, aerobic oxidation of amines and alcohols, and direct synthesis of polysubstituted furans from cyclopropyl ketones .

特性

IUPAC Name |

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;ruthenium(2+);dihexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H24N2.2F6P.Ru/c3*1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-7(2,3,4,5)6;/h3*7-12H,1-6H3;;;/q;;;2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRGLDHRYZPEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H72F12N6P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1196.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75777-87-6 | |

| Record name | Tris[4,4'-bis(t-butyl)-2,2'-bipyridine]ruthenium(II) hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2530068.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2530073.png)

![2-Chloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2530074.png)